molecular formula C16H34O4Si2 B095481 Bis(trimethylsilyl) sebacate CAS No. 18408-42-9

Bis(trimethylsilyl) sebacate

Cat. No. B095481
CAS RN: 18408-42-9
M. Wt: 346.61 g/mol
InChI Key: BDACUOPQFMCPLO-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) sebacate is not directly mentioned in the provided papers. However, the synthesis and application of a similar compound, bis(trimethylsilyl) selenide, is discussed in one of the papers. Bis(trimethylsilyl) selenide is used as a reagent in the synthesis of various selenium-containing compounds through a one-pot procedure . While bis(trimethylsilyl) sebacate may share some chemical properties with bis(trimethylsilyl) selenide due to the presence of the trimethylsilyl groups, the specific details of bis(trimethylsilyl) sebacate are not provided in the data given.

Synthesis Analysis

The synthesis of bis(trimethylsilyl) selenide involves a reaction with n-BuLi followed by alkylation with an R1X to give alkyl silyl selenides. A second one-pot operation with n-BuLi and R2X yields unsymmetrical selenides (R1SeR2) in good yields. This method is also applicable to the synthesis of selenolesters, selenolcarbonates, and a phosphinothioyl selenide . Although this synthesis pertains to bis(trimethylsilyl) selenide, it provides insight into the potential synthetic routes that could be adapted for the synthesis of bis(trimethylsilyl) sebacate by changing the selenium for the appropriate diacid sebacate moiety.

Molecular Structure Analysis

The molecular structure of bis(trimethylsilyl) sebacate is not analyzed in the provided papers. However, the structure of bis(trimethylsilyl) selenide is likely to have a central selenium atom with two trimethylsilyl groups attached. The molecular structure of bis(trimethylsilyl) sebacate would similarly have a central sebacate moiety with two trimethylsilyl groups attached, although the exact structure and properties would differ due to the different central atoms .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of bis(trimethylsilyl) sebacate. However, bis(trimethylsilyl) selenide is shown to be a versatile reagent in the synthesis of various selenium compounds, indicating that it can participate in multiple chemical reactions, including alkylation and the formation of selenolesters and selenolcarbonates . By analogy, bis(trimethylsilyl) sebacate may also be expected to participate in a range of chemical reactions, particularly those involving the trimethylsilyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trimethylsilyl) sebacate are not described in the provided papers. However, the paper discussing bis(trimethylsilyl) selenide suggests that the trimethylsilyl groups could impart certain properties such as volatility or reactivity to the compound . The properties of bis(trimethylsilyl) sebacate would be influenced by the sebacate moiety and the trimethylsilyl groups, but specific details would require further information not available in the provided data.

Scientific Research Applications

  • Ligand Synthesis in Organometallic Chemistry : Bis(trimethylsilyl) derivatives, including Bis(trimethylsilyl) sebacate, are used in the synthesis of organometallic compounds such as ferrocenophanes. These compounds have applications in catalysis and materials science (Thaler et al., 2001).

  • Polymer Synthesis and Characterization : Bis(trimethylsilyl) sebacate is involved in the synthesis of degradable poly(silyl ester)s. These polymers are characterized by various spectroscopic techniques and have potential applications in biodegradable materials and medical devices (Weinberg et al., 1998).

  • Enhancement of Electrochemical Performance : In the field of energy storage, bis(trimethylsilyl) derivatives are used as electrolyte additives to improve the performance of lithium-ion batteries. These additives enhance the capacity retention and rate capability of electrode materials (Zhuang et al., 2018).

  • Synthesis of High Molecular Weight Esters : The compound is relevant in the synthesis of high molecular weight esters like bis(2-ethylhexyl) sebacate, which are significant for their use as lubricants. Understanding the solubility properties of these esters in supercritical carbon dioxide is crucial for industrial applications (Narayan et al., 2015).

  • Organic Synthesis and Catalysis : Bis(trimethylsilyl) derivatives are used in the synthesis of selenoketones and selenoaldehydes. These compounds have applications in organic synthesis and may be used in catalytic processes (Degl'innocenti et al., 2009).

  • Chromatographic Applications : Bis(trimethylsilyl)acetamide, a related compound, has been used for the silylation of lipolysis products for gas-liquid chromatography, enhancing the analysis of complex lipid mixtures (Tallent & Kleiman, 1968).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

bis(trimethylsilyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4Si2/c1-21(2,3)19-15(17)13-11-9-7-8-10-12-14-16(18)20-22(4,5)6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDACUOPQFMCPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701279
Record name Bis(trimethylsilyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl) sebacate

CAS RN

18408-42-9
Record name Bis(trimethylsilyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Weinberg, SP Gitto, KL Wooley - Macromolecules, 1998 - ACS Publications
Polymers containing labile silyl ester bonds along the backbone were synthesized via a transsilylation ester interchange reaction. The condensation of the bis(trimethylsilyl) esters of …
Number of citations: 47 pubs.acs.org
CF Simpson, TA Gough - 1972 - Taylor & Francis
Combination GC-MS interfacial systems have now been developed to a stage where it is possible to transfer the components of complex mixtures unchanged and without loss in GC …
Number of citations: 11 www.tandfonline.com

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